molecular formula C19H13ClN2O3S B2553048 Methyl 4-[(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate CAS No. 868674-21-9

Methyl 4-[(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate

Cat. No. B2553048
CAS RN: 868674-21-9
M. Wt: 384.83
InChI Key: ZOWNEUCXQKDARL-VZCXRCSSSA-N
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Description

Methyl 4-[(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Anticancer Properties

Methyl 4-[(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate exhibits promising anticancer activity. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. The compound’s unique structure may interfere with key cellular processes, making it a potential candidate for targeted cancer therapies .

Antimicrobial Activity

In microbial studies, this compound has demonstrated antimicrobial properties. It effectively inhibits the growth of bacteria, fungi, and other pathogens. Researchers have explored its potential as an alternative to conventional antibiotics, especially against drug-resistant strains .

Anti-inflammatory Effects

Methyl 4-[(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate may modulate inflammatory responses. By suppressing pro-inflammatory cytokines and enzymes, it could be valuable in managing inflammatory disorders such as rheumatoid arthritis and inflammatory bowel diseases .

Neuroprotective Properties

Studies suggest that this compound might protect neurons from oxidative stress and neurodegenerative conditions. Its antioxidant activity and ability to enhance neuronal survival make it an interesting candidate for neuroprotection .

Photophysical Applications

The unique benzothiazole moiety in this compound contributes to its photophysical properties. Researchers have explored its potential in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its fluorescence properties make it relevant for applications in sensors and imaging systems .

Chemical Synthesis and Methodology

Beyond its biological applications, Methyl 4-[(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate serves as a building block in synthetic chemistry. Chemists have utilized it for constructing more complex molecules, thanks to its versatile reactivity and functional groups .

properties

IUPAC Name

methyl 4-[(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2O3S/c1-3-11-22-16-14(20)5-4-6-15(16)26-19(22)21-17(23)12-7-9-13(10-8-12)18(24)25-2/h1,4-10H,11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOWNEUCXQKDARL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=CC=C3Cl)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate

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